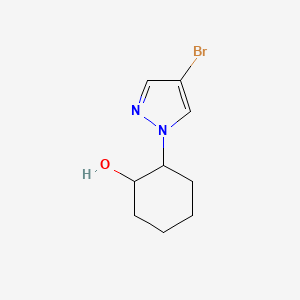

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol

Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is a brominated pyrazole derivative fused with a cyclohexanol moiety. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their versatile reactivity and ability to form hydrogen bonds via the pyrazole nitrogen atoms and hydroxyl groups . The bromine atom at the 4-position of the pyrazole ring enhances electrophilic substitution reactivity, while the cyclohexanol group may influence solubility and stereochemical behavior, similar to other cyclohexanol-containing pharmaceuticals like desvenlafaxine succinate .

Properties

Molecular Formula |

C9H13BrN2O |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

2-(4-bromopyrazol-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2 |

InChI Key |

GJHKMCHQSPMGNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N2C=C(C=N2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol typically involves the bromination of pyrazole followed by its attachment to a cyclohexanol ring. One common method involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: 1H-pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compounds 16 , 17 , and 18 from are structurally related pyrazole derivatives with varying aromatic substituents (Table 1). These analogs highlight the impact of substituents on physical and spectroscopic properties:

| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Spectral Features (IR, NMR) |

|---|---|---|---|---|

| 16 | 4-Bromophenyl | 200–201 | 79.3 | IR: 1653 cm⁻¹ (C=O); NMR: δ 9.02 (NH) |

| 17 | 4-Chlorophenyl | 129–130 | 82.4 | IR: 1670 cm⁻¹ (C=O); NMR: δ 11.06 (NH) |

| 18 | 4-Methoxyphenyl | 160–161 | 84.3 | IR: 1655 cm⁻¹ (C=O); NMR: δ 7.70–8.15 (ArH) |

Key Observations :

- Melting Points : Brominated analogs (e.g., 16 ) exhibit higher melting points than chlorinated (17 ) or methoxy-substituted (18 ) derivatives, likely due to bromine’s higher molecular weight and stronger van der Waals interactions .

- Spectral Trends : The NH proton in NMR shifts downfield in chlorinated derivatives (17 : δ 11.06) compared to brominated analogs (16 : δ 9.02), reflecting differences in electron-withdrawing effects .

Pyrazolone Derivatives

Examples 5.17 and 5.18 () are dihydro-pyrazol-3-ones with bromine and trifluoromethyl groups. Unlike 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol, these compounds lack the cyclohexanol moiety but share the brominated pyrazole core. Their LC/MS data (e.g., m/z 301–305 for 5.17) indicate characteristic bromine isotope patterns, which would also appear in the target compound. However, the cyclohexanol group in this compound may introduce additional fragmentation pathways related to hydroxyl group loss (-18 Da) .

Comparison with Cyclohexanol-Containing Compounds

Desvenlafaxine succinate () contains a cyclohexanol group linked to a phenolic ether structure. While pharmacologically distinct from pyrazole derivatives, its monohydrate form ([386750-22-7]) underscores the role of cyclohexanol in enhancing water solubility and bioavailability through hydrogen bonding.

Mass Spectral Similarities and Challenges

NIST data (–5) reveal that cyclohexanol derivatives often exhibit overlapping mass spectra due to common fragmentation pathways (e.g., loss of H₂O or C₆H₁₀O). For this compound, the bromopyrazole moiety would generate unique ions (e.g., m/z 79/81 for Br⁻), but distinguishing it from other brominated cyclohexanol analogs (e.g., methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, ) requires high-resolution MS/MS or complementary techniques like NMR .

Functional Group Modifications: Compounds

Table 2 compares this compound with structurally similar pyrazole derivatives from :

| CAS No. | Compound Name | Substituent | Similarity Score |

|---|---|---|---|

| 1072944-71-8 | Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | Ester | 0.75 |

| 1092683-57-2 | 4-Bromo-1H-pyrazole-5-carboxylic acid | Carboxylic acid | 0.88 |

| 82231-53-6 | 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | Carboxylic acid | 0.80 |

Key Observations :

- Similarity Scores : The highest similarity (0.88) is observed for 4-Bromo-1H-pyrazole-5-carboxylic acid, emphasizing the pyrazole ring and bromine as critical structural features.

- Functional Group Impact: Replacing cyclohexanol with carboxylic acid (e.g., 1092683-57-2) increases acidity (pKa ~2–3 vs. ~16 for alcohols), altering solubility and reactivity in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.